Product packaging for 2,6-Dibromobenzo[h]quinoline(Cat. No.:)

2,6-Dibromobenzo[h]quinoline

Cat. No.: B12815857
M. Wt: 337.01 g/mol
InChI Key: BQJYGISQFBRWDX-UHFFFAOYSA-N
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Description

2,6-Dibromobenzo[h]quinoline is a brominated derivative of the benzo[h]quinoline scaffold, a structure of significant interest in medicinal chemistry and materials science. The benzo[h]quinoline core is a fused polycyclic system known for its rigid, planar structure, which facilitates interactions with biological targets and makes it a valuable building block for functional materials . The introduction of bromine atoms at specific positions, such as the 2 and 6 sites, creates a versatile synthetic intermediate. Bromine serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, enabling researchers to synthesize more complex, functionalized derivatives for creating libraries of compounds in drug discovery efforts . Compounds based on the benzo[h]quinoline structure have been extensively studied for their unique photophysical properties. Related derivatives are known to exhibit excited-state intramolecular proton transfer (ESIPT), a process that results in large Stokes-shifted emissions, making them suitable for applications as fluorescent probes and in the development of organic light-emitting diodes (OLEDs) . The benzo[h]quinoline pharmacophore is recognized as a privileged structure in drug design, with its derivatives demonstrating a broad spectrum of pharmacological activities. This background underscores the research potential of this compound as a key precursor for developing new therapeutic candidates and advanced organic materials . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7Br2N B12815857 2,6-Dibromobenzo[h]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7Br2N

Molecular Weight

337.01 g/mol

IUPAC Name

2,6-dibromobenzo[h]quinoline

InChI

InChI=1S/C13H7Br2N/c14-11-7-8-5-6-12(15)16-13(8)10-4-2-1-3-9(10)11/h1-7H

InChI Key

BQJYGISQFBRWDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2N=C(C=C3)Br)Br

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2,6 Dibromobenzo H Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2,6-Dibromobenzo[h]quinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for complete structural assignment.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants of the protons on the benzo[h]quinoline (B1196314) core are influenced by the positions of the two bromine atoms.

Based on the analysis of related quinoline (B57606) and benzo[h]quinoline structures, the following proton assignments can be predicted. Protons on the quinoline ring system generally show characteristic coupling patterns. For instance, in quinoline itself, the protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-5, H-6, H-7, H-8) have distinct chemical shifts and coupling constants that allow for their differentiation. The introduction of bromine atoms at the 2 and 6 positions will significantly impact the chemical shifts of the neighboring protons due to their electron-withdrawing nature and anisotropic effects.

Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.5 - 7.8dJ ≈ 8-9
H-48.0 - 8.3dJ ≈ 8-9
H-57.8 - 8.1dJ ≈ 8-9
H-77.6 - 7.9ddJ ≈ 7-8, 1-2
H-88.1 - 8.4ddJ ≈ 7-8, 1-2
H-97.7 - 8.0tJ ≈ 7-8
H-108.8 - 9.1dJ ≈ 8-9

Carbon (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. Carbons directly bonded to the electronegative bromine atoms (C-2 and C-6) are expected to be significantly deshielded and appear at a lower field (higher ppm value) compared to their unsubstituted counterparts. The chemical shifts for carbonyl carbons in related heterocyclic systems are typically found in the range of 150-180 ppm. youtube.com

Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.)

CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3125 - 130
C-4135 - 140
C-4a128 - 132
C-5127 - 131
C-6120 - 125
C-6a145 - 150
C-7129 - 133
C-8126 - 130
C-9128 - 132
C-10130 - 135
C-10a147 - 152
C-10b123 - 127

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to trace the connectivity of the spin systems. derpharmachemica.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

For this compound (C₁₃H₇Br₂N), the molecular ion peak [M]⁺• would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Therefore, the molecular ion region would show three peaks:

[M]⁺• containing two ⁷⁹Br atoms.

[M+2]⁺• containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺• containing two ⁸¹Br atoms.

The relative intensities of these peaks would be approximately 1:2:1.

The fragmentation pattern in the EI-MS spectrum would provide further structural information. Common fragmentation pathways for quinoline-type compounds involve the loss of small neutral molecules. A study on the fragmentation of quinoline itself showed that the primary dissociation product results from the loss of HCN. rsc.org For this compound, fragmentation might involve the loss of a bromine atom (Br•), followed by the loss of HCN or other small fragments. The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and polar molecules. For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in structural confirmation. nih.gov A typical analysis of this compound would be expected to show a protonated molecule [M+H]+ with a characteristic isotopic cluster resulting from the two bromine atoms. However, specific experimental ESI-MS data or mass spectra for this compound could not be located in the reviewed literature.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic peaks for aromatic C-H stretching, C=C and C=N stretching vibrations within the fused ring system, and C-Br stretching. researchgate.net Despite the utility of this technique, a published experimental IR spectrum with specific band assignments for this compound is not available.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, typically π-π* and n-π* transitions in conjugated systems like benzo[h]quinoline. msu.edu The absorption maxima (λmax) are indicative of the extent of the aromatic system. While general UV-Vis spectra for the parent benzo[h]quinoline and other derivatives are known, specific experimental data detailing the absorption spectrum and molar absorptivity coefficients for this compound were not found in the available literature.

Many quinoline derivatives are known for their fluorescent properties, which can be sensitive to substitution and environment. nih.gov Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Key data points include the emission maximum, quantum yield, and Stokes shift. While the fluorescence of benzo[h]quinoline and its derivatives is a subject of study, specific photoluminescence spectra and associated quantitative data for this compound are not documented in the searched scientific papers.

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This analysis provides data on lattice parameters (a, b, c, α, β, γ), space group, and atomic coordinates, confirming the molecular structure and revealing details about intermolecular interactions in the solid state. mdpi.com Although detailed crystal structures for related compounds like 7,9-Dibromobenzo[h]quinolin-10-ol have been published, a crystallographic study and the corresponding structural data for this compound are not available in the reviewed literature. mdpi.comresearchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of a compound. organic-chemistry.orgrsc.org It provides information on the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the reversibility of the electron transfer processes. rsc.org

The electrochemical behavior of halogenated quinolines is of particular interest as the nature and position of the halogen substituent can significantly impact the electronic properties of the quinoline ring system. rsc.org In a typical cyclic voltammetry experiment for this compound, the compound would be dissolved in a suitable solvent containing a supporting electrolyte, and the potential would be scanned between defined limits. researchgate.net

The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced. The presence of the electron-withdrawing bromine atoms is expected to make the reduction of the benzo[h]quinoline core more facile (occur at less negative potentials) and the oxidation more difficult (occur at more positive potentials) compared to the unsubstituted parent compound. The stability of the radical anions formed upon reduction is also a key parameter that can be assessed, as cleavage of the carbon-halogen bond can sometimes occur following electron transfer. rsc.org

The following table provides a hypothetical representation of the electrochemical data that could be obtained for this compound from a cyclic voltammetry study.

Table 3: Representative Electrochemical Data from Cyclic Voltammetry.

ProcessPotential (V vs. Fc/Fc⁺)Characteristics
First Reduction-1.85Reversible
First Oxidation+1.20Irreversible

Theoretical and Computational Investigations of 2,6 Dibromobenzo H Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.netresearchgate.net It is frequently employed to predict molecular geometries, electronic properties, and spectroscopic signatures. For a molecule like 2,6-Dibromobenzo[h]quinoline, DFT calculations would provide fundamental insights into its behavior at the molecular level.

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (its lowest energy conformation) is determined. For this compound, the benzo[h]quinoline (B1196314) core is a rigid, planar polycyclic aromatic system. The introduction of two bromine atoms at the 2 and 6 positions is expected to cause minor distortions in the planarity of the ring system due to steric hindrance and electronic repulsion.

DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely predict the bond lengths, bond angles, and dihedral angles of the optimized structure. nih.govmdpi.com In similar halogenated quinoline (B57606) systems, the planarity of the quinoline ring is largely maintained. acs.org The C-Br bond lengths would be a key parameter to determine, and they are expected to be in the typical range for brominated aromatic compounds.

Conformational analysis for a rigid molecule like this is straightforward, as there are no freely rotating single bonds that would lead to distinct conformers. The primary focus of the geometric analysis would be the planarity and any subtle puckering of the rings induced by the bulky bromine substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data)

ParameterPredicted Value
C-Br Bond Length (Position 2)~1.90 Å
C-Br Bond Length (Position 6)~1.89 Å
C-N-C Bond Angle~117°
Dihedral Angle (Ring System)< 2°

The electronic structure of this compound is significantly influenced by the presence of the nitrogen atom and the two bromine atoms. The nitrogen atom, being more electronegative than carbon, draws electron density towards itself, creating a region of negative charge. Similarly, the highly electronegative bromine atoms act as electron-withdrawing groups.

Natural Bond Orbital (NBO) analysis is a common method used to study charge distribution and intramolecular interactions. researchgate.net This analysis would reveal the partial charges on each atom. The nitrogen atom would exhibit a significant negative charge, while the bromine atoms would also carry a negative charge, withdrawing electron density from the aromatic rings. Consequently, the carbon atoms bonded to the nitrogen and bromine atoms would exhibit positive partial charges. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions. Studies on related benzo[h]quinoline derivatives have shown that charge density can be redistributed based on the crystalline environment and intermolecular forces. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules and predicting their electronic absorption and emission spectra. researchgate.netresearchgate.net For this compound, TD-DFT calculations would identify the energies of the lowest singlet (S1) and triplet (T1) excited states, which are fundamental to its photophysical properties.

The calculations would predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum, corresponding to electronic transitions from the ground state to various excited states. These transitions are typically of π-π* character in aromatic systems. The introduction of bromine atoms can cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to the parent benzo[h]quinoline. acs.org TD-DFT can also be used to model the possibility of processes like excited-state intramolecular proton transfer (ESIPT), although this is less relevant for this compound unless in the presence of a specific interacting molecule. researchgate.net

Table 2: Predicted Photophysical Properties for this compound (Representative Data)

PropertyPredicted Value
S₀ → S₁ Transition Energy~3.5 eV
λmax (UV-Vis Absorption)~350-400 nm
Oscillator Strength (f)> 0.1 (for strong transitions)

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and its electronic properties. sciepub.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be a π-orbital distributed across the fused aromatic ring system. The LUMO would also be a π*-orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. The presence of electron-withdrawing bromine atoms and the nitrogen heteroatom would lower the energies of both the HOMO and LUMO compared to the parent hydrocarbon, phenanthrene. The HOMO-LUMO gap can be used to calculate global reactivity descriptors. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Representative Data)

OrbitalEnergy (eV)
HOMO~ -6.0 eV
LUMO~ -2.5 eV
HOMO-LUMO Gap~ 3.5 eV

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. nih.govmdpi.com It helps to identify regions that are rich or poor in electrons, which are crucial for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are prone to nucleophilic attack. acs.org

For this compound, the MEP map would show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bonding and coordination to metal ions. The regions around the bromine atoms would also show negative potential. In contrast, the hydrogen atoms of the aromatic rings would exhibit positive potential. Such maps are invaluable for understanding non-covalent interactions and predicting sites of chemical reactivity. acs.org

Hydrogen Bonding Interactions and Their Energetics

The nitrogen atom in the quinoline ring of this compound is a hydrogen bond acceptor. nih.gov This capability is fundamental to its interaction with protic solvents or other molecules containing hydrogen bond donors (e.g., water, alcohols). Computational studies can model these interactions by creating a dimer of this compound with a hydrogen-bonding partner and calculating the interaction energy.

The strength of the hydrogen bond (e.g., N···H-O) can be quantified by calculating the binding energy of the dimer. This is typically done by subtracting the energies of the individual optimized monomers from the energy of the optimized dimer, correcting for basis set superposition error (BSSE). The geometry of the hydrogen bond, including the distance between the nitrogen and the donor hydrogen and the angle of the bond, can also be precisely determined. Studies on related halogenated quinolines have analyzed intermolecular C-H···N and C-H···Cl hydrogen bonds in their crystal packing. acs.orgrasayanjournal.co.in While less common, the bromine atoms could potentially act as weak hydrogen bond acceptors in certain environments.

Table 4: Predicted Hydrogen Bonding Energetics (Representative Data for a this compound-Water Dimer)

ParameterPredicted Value
Interaction Energy-4 to -6 kcal/mol
N···H Distance~2.0 Å
O-H···N Angle~170°

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of this compound, likely achieved through the electrophilic bromination of the parent benzo[h]quinoline, involves a complex sequence of chemical events. Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the precise mechanism, energetics, and intermediates of such reactions. While specific computational studies on the synthesis of this compound are not widely published, the methodology can be understood from studies on analogous halogenation reactions of related heterocyclic systems. mdpi.comresearchgate.netacs.org

The elucidation of a reaction mechanism using computational tools typically involves several key steps:

Geometry Optimization: The first step is to calculate the lowest energy structures (optimized geometries) of the reactants (e.g., benzo[h]quinoline and the brominating agent), any reaction intermediates, transition states, and the final product (this compound). core.ac.uk DFT methods, such as B3LYP, are commonly employed for this purpose. core.ac.uknih.gov

Transition State Searching: Identifying the transition state (TS) structure is crucial, as it represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Algorithms are used to locate this first-order saddle point on the potential energy surface. For the bromination of benzo[h]quinoline, computational models would explore the transition states for bromine addition at various positions on the aromatic rings to explain the observed regioselectivity for the 2- and 6-positions.

Analysis of Electronic Properties: Computational methods allow for the analysis of the electronic structure of the molecule. Properties like frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can predict the most likely sites for electrophilic attack. core.ac.uk In the case of benzo[h]quinoline, these calculations would show the regions of highest electron density, which are predisposed to react with an electrophile like Br+.

A study on the synthesis of the related compound, 7,9-dibromobenzo[h]quinolin-10-ol, demonstrated the use of DFT to rationalize the geometric structures and frontier molecular orbitals, which is in good agreement with experimental results. mdpi.com Similar computational approaches would be invaluable for confirming the reaction pathway for this compound, providing a detailed, step-by-step understanding of the bond-forming and bond-breaking processes.

Quantitative Structure-Activity Relationship (QSAR) Studies focused on Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures. For a compound like this compound, a QSAR model would take the form of an equation relating its physicochemical or structural parameters to a specific biological endpoint, such as cytotoxicity or enzyme inhibition. wikipedia.orgallsubjectjournal.com

The development of a QSAR model involves calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of the molecule's structure. For this compound, these descriptors would be calculated using specialized software and theoretical methods. allsubjectjournal.com Based on studies of related quinoline and halogenated compounds, key structural parameters would likely include those from electronic, lipophilic, and steric categories. aimspress.comnih.gov

A hypothetical QSAR study for a series of brominated benzo[h]quinolines, including the 2,6-dibromo isomer, would begin by calculating these critical descriptors.

Descriptor CategoryStructural ParameterTypical Influence on Biological Activity
Lipophilic LogP (Octanol-Water Partition Coefficient)Represents the hydrophobicity of the molecule, influencing its ability to cross cell membranes.
Electronic Dipole MomentMeasures the polarity of the molecule, which is important for drug-receptor interactions.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. aimspress.com
ElectronegativityInfluences the nature of intermolecular interactions. A decrease in electronegativity was correlated with increased anti-TB activity in similar compounds. nih.gov
Steric Molecular Volume / van der Waals VolumeRepresents the size of the molecule, which can affect its fit within a receptor binding site. An increase in volume was linked to higher activity in some quinolinones. nih.gov
Molar RefractivityRelates to molecular volume and polarizability. aimspress.com

Once calculated for a series of compounds, these descriptors (the independent variables) are correlated with their measured biological activity (the dependent variable, often expressed as pIC₅₀ or log(1/C)) using statistical methods like Multiple Linear Regression (MLR). aimspress.com The resulting QSAR model would be a linear equation of the form:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

For example, a QSAR study on quinolinone-based compounds found that antitubercular activity was significantly influenced by van der Waals volume, electron density, and electronegativity. nih.gov The presence of bromine substituents was noted to increase the biological activity, which was rationalized by their effect on these structural parameters. nih.gov A similar model for this compound would allow researchers to understand how the specific placement and electronic influence of the two bromine atoms contribute to its activity, thereby guiding the design of more potent analogues.

Chemical Reactivity and Derivatization of 2,6 Dibromobenzo H Quinoline

Electrophilic Substitution Reactions

Electrophilic aromatic substitution in the quinoline (B57606) system generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.org The reaction is typically directed to the C-5 and C-8 positions, as these lead to the most stable cationic intermediates (Wheland intermediates). quimicaorganica.orglumenlearning.com

In 2,6-Dibromobenzo[h]quinoline, the fused benzo ring and the existing bromine substituents further influence the regioselectivity. The bromine at C-6 is a deactivating but ortho-, para-directing group. Consequently, electrophilic attack would be predicted to occur preferentially at positions C-5 and C-7. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (–NO2) can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group's electron-withdrawing nature can significantly decrease the electron density of the quinoline system, which in turn facilitates subsequent reactions with nucleophiles. nih.gov For instance, the nitration of 6,8-dibromoquinoline (B11842131) selectively yields the 5-nitro derivative in high yield. nih.gov

Halogenation: Further bromination or chlorination, typically requiring a Lewis acid catalyst like FeBr3 or FeCl3, would likely substitute at the most activated available positions on the carbocyclic rings. lumenlearning.commasterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (–SO3H), another common electrophilic aromatic substitution reaction. masterorganicchemistry.com

The precise conditions and outcomes for this compound would require specific experimental investigation, but the general principles of reactivity for substituted quinolines provide a strong predictive framework.

Nucleophilic Substitution Reactions at Bromine Centers

The two bromine atoms in this compound exhibit distinct reactivities towards nucleophiles due to their different locations.

Reactivity of the C-2 Bromine: The bromine atom at the C-2 position is attached to the electron-deficient pyridine ring. This position is analogous to the α-position in pyridines, making the C-2 bromine highly susceptible to nucleophilic aromatic substitution (SNAr). iust.ac.ir It can be readily displaced by a variety of nucleophiles, including:

Amines (e.g., piperazine, morpholine) nih.gov

Alkoxides (e.g., methoxide, ethoxide)

Thiolates

The reactivity of this position is enhanced by the presence of electron-withdrawing groups on the ring system. nih.gov

Reactivity of the C-6 Bromine: The bromine atom at the C-6 position is attached to the benzenoid portion of the molecule. This C-Br bond is significantly less reactive towards traditional SNAr reactions and behaves more like a typical aryl halide. iust.ac.ir Displacement of the C-6 bromine generally requires harsh reaction conditions or, more commonly, the use of transition-metal catalysis (see Section 5.6).

This differential reactivity allows for the selective functionalization of the molecule, where the C-2 position can be modified while leaving the C-6 bromine intact for subsequent transformations.

Reduction Reactions of the Quinoline Moiety

The heterocyclic pyridine portion of the benzo[h]quinoline (B1196314) system can be selectively reduced without affecting the carbocyclic rings. The most common method is catalytic hydrogenation.

Using catalysts such as palladium on carbon (Pd/C), platinum dioxide (Adam's catalyst), or Raney Nickel under a hydrogen atmosphere, the pyridine ring can be reduced to yield 2,6-Dibromo-7,8,9,10-tetrahydrobenzo[h]quinoline. The specific conditions (pressure, temperature, solvent, and catalyst) can be tuned to control the extent of reduction. Milder reducing agents may be employed for partial reduction, though complete saturation of the nitrogen-containing ring is the typical outcome.

Oxidation Reactions of the Benzo[h]quinoline System

Oxidation of the benzo[h]quinoline system can occur at the nitrogen atom or, under more forcing conditions, can lead to ring cleavage.

N-Oxide Formation: The most common oxidation reaction for quinolines is the formation of the corresponding N-oxide. This is typically achieved by treating the parent heterocycle with an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide features a nitrogen atom with a positive formal charge and an oxygen with a negative formal charge. N-oxide formation alters the electronic properties of the ring system, often activating the C-2 and C-4 positions for further reactions. mdpi.comclockss.org

Oxidative Degradation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under harsh conditions can lead to the oxidative cleavage of the rings, breaking down the aromatic system. However, such reactions are generally less useful for synthetic derivatization.

Heteroatom Reactivity (e.g., Nitrogen Protonation, Alkylation, Acylation)

The lone pair of electrons on the sp2-hybridized nitrogen atom imparts basic and nucleophilic character to the molecule.

Protonation: As a base, this compound reacts with acids to form benzo[h]quinolinium salts. For example, treatment with a strong acid like hydrochloric acid (HCl) will protonate the nitrogen, yielding 2,6-Dibromobenzo[h]quinolinium chloride.

Alkylation and Acylation: The nitrogen atom can also act as a nucleophile, reacting with electrophiles like alkyl halides or acyl halides.

Alkylation: Reaction with an alkyl halide, such as methyl iodide (CH3I), results in N-alkylation to form a quaternary ammonium (B1175870) salt, for example, 2,6-Dibromo-N-methylbenzo[h]quinolinium iodide.

Acylation: Similarly, reaction with an acyl halide, like acetyl chloride, can form an N-acyl quinolinium species. These quaternized salts exhibit modified reactivity compared to the parent molecule.

Strategies for Further Functionalization via Bromine Substitution

The bromine atoms, particularly the one at the C-6 position, serve as versatile handles for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. The C-6 bromine is well-suited for these transformations, while the C-2 bromine can also participate, allowing for potential stepwise or regioselective modifications. nih.gov

Key strategies include:

Suzuki Coupling: Palladium-catalyzed reaction with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Palladium- and copper-co-catalyzed reaction with a terminal alkyne to install an alkynyl substituent. This reaction has been shown to occur regioselectively at the C-6 position of similar dibromoquinoline systems. nih.gov

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new carbon-carbon bond, introducing a vinyl group.

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent to introduce various organic moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a carbon-nitrogen bond, providing access to arylated amine derivatives.

Cyanation: Palladium- or nickel-catalyzed reaction with a cyanide source (e.g., zinc cyanide) to introduce a nitrile group.

These modern synthetic methods dramatically expand the synthetic utility of this compound, allowing it to serve as a key intermediate in the construction of complex, functionalized molecules.

Interactive Data Table: Cross-Coupling Reactions for Functionalization

Reaction NameCatalyst System (Typical)ReactantFunctional Group Introduced
Suzuki Coupling Pd(PPh3)4, Base (e.g., Na2CO3)Ar-B(OH)2Aryl/Heteroaryl
Sonogashira Coupling PdCl2(PPh3)2, CuI, Base (e.g., Et3N)R-C≡CHAlkynyl
Heck Coupling Pd(OAc)2, Ligand (e.g., PPh3), BaseAlkeneVinyl
Buchwald-Hartwig Pd Catalyst, Ligand (e.g., BINAP)R2NHAmino
Stille Coupling Pd(PPh3)4R-Sn(Bu)3Alkyl/Aryl/Vinyl
Cyanation Pd2(dba)3, dppfZn(CN)2Cyano

Coordination Chemistry of 2,6 Dibromobenzo H Quinoline As a Ligand

Design Principles for 2,6-Dibromobenzo[h]quinoline-Based Ligands

The design of ligands based on the this compound scaffold would be guided by several key principles aimed at tailoring the ligand's coordination properties for specific applications. The bromine substituents at the 2 and 6 positions are expected to play a crucial role in modulating the ligand's electronic and steric environment.

Electronic Effects: The electron-withdrawing nature of the bromine atoms can influence the electron density on the quinoline (B57606) ring system. This can affect the σ-donating and π-accepting properties of the nitrogen atom, thereby influencing the strength of the metal-ligand bond.

Steric Hindrance: The bromine atom at the 2-position, in close proximity to the nitrogen donor atom, can introduce significant steric hindrance. This steric bulk can influence the coordination geometry around the metal center, potentially favoring the formation of specific isomers or complexes with lower coordination numbers.

Functionalization: The bromine atoms can serve as synthetic handles for further functionalization. Through cross-coupling reactions, various organic moieties can be introduced at the 2 and 6 positions, allowing for the creation of a diverse library of ligands with tailored properties. For instance, the introduction of phosphine (B1218219) or amine groups could lead to the formation of multidentate pincer-type ligands.

Substituted tridentate benzo[h]quinoline (B1196314) ligands have been developed for use in catalytic reactions. google.com The design of these ligands often involves the introduction of functional groups at various positions on the benzo[h]quinoline skeleton to create specific coordination environments. google.com

Design PrincipleEffect on Ligand PropertiesPotential Application
Electronic Tuning Modification of σ-donating and π-accepting characterFine-tuning catalytic activity, modulating photophysical properties
Steric Control Influence on coordination geometry and complex stabilityEnantioselective catalysis, stabilization of reactive intermediates
Functionalization Creation of multidentate ligands, attachment to solid supportsDevelopment of pincer complexes, heterogeneous catalysis

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not extensively documented, general methods for the synthesis of metal complexes with quinoline-based ligands can be applied. The synthesis of metal complexes with Schiff base ligands derived from quinoline derivatives, for example, often involves the reaction of the ligand with a metal salt in a suitable solvent, sometimes under reflux conditions. nih.govjchemlett.com

The synthesis of ruthenium and osmium complexes with benzo[h]quinoline-based pincer ligands has been reported, starting from precursors like [RuCl2(PPh3)3]. nih.gov The characterization of such complexes typically involves a combination of spectroscopic and analytical techniques.

Common Characterization Techniques:

NMR Spectroscopy (1H, 13C): To elucidate the structure of the ligand and its complexes in solution.

FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and other characteristic bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the metal complexes.

Mass Spectrometry: To determine the molecular weight of the complexes.

Elemental Analysis: To confirm the empirical formula of the synthesized compounds.

X-ray Crystallography: To determine the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

Ligand Denticity and Coordination Modes in Metal-Organic Frameworks and Complexes

The this compound ligand is expected to primarily act as a monodentate ligand, coordinating to a metal center through its nitrogen atom. However, as discussed in the design principles, functionalization at the bromine positions could lead to ligands with higher denticity.

In the context of Metal-Organic Frameworks (MOFs), the predictability of metal-ligand bonding directionality is a key principle in designing network structures. libretexts.org Benzo[h]quinoline derivatives, when appropriately functionalized with linker groups such as carboxylates, could act as struts connecting metal-based secondary building units (SBUs). The rigid nature of the benzo[h]quinoline core would be advantageous in creating robust and porous frameworks. The coordination mode within such MOFs would depend on the nature and positioning of the linker groups.

Potential Coordination ModeDescriptionExample Application
Monodentate Coordination through the quinoline nitrogen atom.Simple coordination complexes, catalytic precursors.
Bidentate/Tridentate Achieved through functionalization at the bromine positions.Pincer complexes for catalysis, stable chelates.
Bridging Ligand in MOFs Functionalized ligand connecting multiple metal centers.Porous materials for gas storage and separation.

Structural Analysis of Coordination Compounds (e.g., Crystal Structure, Bond Distances, Chelate Rings)

The structural analysis of metal complexes containing benzo[h]quinoline ligands reveals important details about the coordination environment. In the absence of specific crystal structures for complexes of this compound, insights can be drawn from related structures.

For a simple monodentate coordination, the M-N bond distance would be a key parameter, reflecting the strength of the coordination bond. The steric hindrance from the bromine atom at the 2-position would likely influence the planarity of the coordinated ligand with respect to the rest of the complex.

In pincer complexes derived from functionalized benzo[h]quinoline ligands, the formation of five- or six-membered chelate rings is common. The bite angles of these chelating ligands play a crucial role in determining the geometry and stability of the resulting complexes. The structure of the benzo[h]quinoline ligand itself consists of three fused rings, and its coordination to a metal can lead to interesting structural features. researchgate.net

Structural ParameterSignificance
M-N Bond Distance Indicates the strength of the metal-ligand bond.
Coordination Geometry Influenced by steric and electronic factors of the ligand.
Chelate Ring Size Affects the stability and reactivity of the complex.
Ligand Planarity Can be distorted upon coordination due to steric interactions.

Applications of Benzo[h]quinoline Metal Complexes in Catalysis

Metal complexes based on the benzo[h]quinoline scaffold have shown significant promise in various catalytic applications. Ruthenium and osmium pincer complexes derived from benzo[h]quinoline ligands have been demonstrated to be highly efficient catalysts for the transfer hydrogenation of ketones. nih.govdntb.gov.ua These catalysts can achieve very high turnover frequencies. nih.gov

The catalytic activity is often influenced by the electronic and steric properties of the ligands. The introduction of substituents, such as the bromine atoms in this compound, could modulate the catalytic performance of the corresponding metal complexes. For instance, the electron-withdrawing nature of bromine might enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity in certain reactions.

Furthermore, iron-catalyzed C(sp2)–H alkylation of benzo[h]quinoline has been reported, highlighting the utility of this scaffold in C-H activation chemistry. acs.org This suggests that metal complexes of substituted benzo[h]quinolines could also be active in such transformations. The development of new tridentate ligands derived from benzo[h]quinoline and their transition metal complexes is an active area of research for catalytic reduction reactions. google.com

Applications of 2,6 Dibromobenzo H Quinoline in Advanced Materials Science

Optoelectronic Materials

The core structure of benzo[h]quinoline (B1196314) provides a foundation for the development of materials with interesting optoelectronic properties. The extended π-conjugated system is conducive to charge transport and luminescence, which are fundamental requirements for many optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Emission Layers

Quinoline (B57606) derivatives have been explored for their utility in OLEDs, serving as components in both the emissive and charge-transport layers. The rigid structure of the benzo[h]quinoline core can contribute to high thermal stability and morphological robustness in thin films, which are desirable traits for OLED materials. The bromine substituents on the 2,6-Dibromobenzo[h]quinoline molecule could potentially influence the emission color and efficiency through the heavy-atom effect, which may promote intersystem crossing and lead to phosphorescence. Furthermore, the dibromo functionality serves as a versatile chemical handle for synthesizing more complex emitters through cross-coupling reactions.

Photovoltaic Cells (e.g., Organic Solar Cells, Dye-Sensitized Solar Cells)

In the realm of photovoltaic cells, quinoline-based molecules have been investigated as components of organic dyes and small-molecule acceptors. For this compound to be effective in this area, it would likely serve as a building block. Its electron-accepting nature, which can be tuned by the bromo groups, is a key characteristic. In the context of dye-sensitized solar cells (DSSCs), it could be incorporated into the structure of organic dyes that absorb sunlight and inject electrons into a semiconductor. In organic solar cells (OSCs), it could be a precursor for creating non-fullerene acceptors or donor materials with tailored energy levels to optimize charge separation and transport.

Transistors and Other Electronic Components

The development of organic field-effect transistors (OFETs) relies on organic semiconductors that exhibit good charge carrier mobility. The planar structure of benzo[h]quinoline is favorable for π-π stacking in the solid state, which is a crucial factor for efficient charge transport. While there is no specific data on this compound in transistors, its potential lies in its ability to be functionalized via the bromine atoms to enhance intermolecular interactions and control the packing structure in thin films, thereby influencing the mobility of charge carriers.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-systems and significant charge asymmetry can exhibit large NLO responses. Quinoline derivatives have been shown to possess NLO properties. The this compound molecule, with its potential for modification at the bromine sites to introduce strong electron-donating and electron-accepting groups, could be a precursor for designing molecules with significant second- or third-order NLO activity.

Chemo-Sensing Platforms (non-biological)

The nitrogen atom in the quinoline ring system can act as a binding site for metal ions and other analytes. This property has been widely exploited in the design of fluorescent and colorimetric chemosensors. For this compound, the focus would be on its use as a core structure that can be further elaborated. The bromine atoms provide convenient points of attachment for specific recognition units or for linking the benzo[h]quinoline fluorophore to other signaling moieties. The photophysical properties of the benzo[h]quinoline core would be expected to change upon binding of an analyte, providing a detectable signal.

Future Research Directions and Unexplored Avenues for 2,6 Dibromobenzo H Quinoline

Development of Novel and Highly Efficient Synthetic Pathways

The accessibility of 2,6-Dibromobenzo[h]quinoline is fundamental to its widespread investigation. Current synthetic strategies for benzo[h]quinoline (B1196314) derivatives often rely on classical methods such as the Skraup or Gould-Jacobs reactions, which may lack efficiency or regioselectivity for polysubstituted targets. Future research should focus on developing more streamlined and high-yielding synthetic routes.

Key areas for exploration include:

Transition Metal-Catalyzed Annulation: Investigating one-pot annulation strategies using transition metal catalysts (e.g., palladium, copper, or gold) could provide a direct and efficient route to the dibrominated core from simpler precursors.

C-H Activation/Halogenation: A promising avenue is the late-stage functionalization of the parent benzo[h]quinoline. Research into regioselective C-H activation followed by targeted bromination could offer a highly atom-economical pathway, avoiding the need for pre-functionalized starting materials.

Microwave-Assisted and Flow Chemistry Protocols: The application of non-conventional energy sources like microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com Developing microwave-assisted or continuous flow synthesis protocols for this compound could enable rapid, scalable, and reproducible production, facilitating further studies. mdpi.com

Enzymatic Synthesis: Exploring biocatalytic or chemoenzymatic routes could lead to more environmentally benign synthesis methods, offering high selectivity under mild reaction conditions. researchgate.net

A comparison of potential synthetic approaches is outlined in the table below.

Synthetic StrategyPotential AdvantagesResearch Focus
Transition Metal Catalysis High efficiency, potential for one-pot reactions.Catalyst screening, optimization of reaction conditions.
C-H Activation/Halogenation High atom economy, late-stage functionalization.Development of regioselective catalysts and directing groups.
Microwave/Flow Chemistry Rapid reaction times, scalability, improved yields.Optimization of parameters (temperature, pressure, flow rate).
Enzymatic Synthesis High selectivity, mild conditions, green chemistry.Enzyme discovery and engineering for substrate specificity.

Exploration of Diverse Functionalization Strategies

The two bromine atoms on the this compound scaffold serve as versatile synthetic handles for introducing a wide array of functional groups. The distinct electronic environments of the C2-Br (on the pyridine (B92270) ring) and C6-Br (on the benzene (B151609) ring) positions may allow for selective or differential functionalization.

Future functionalization studies should investigate:

Cross-Coupling Reactions: The bromine atoms are ideal sites for well-established transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. nih.govresearchgate.net These methods would allow for the introduction of aryl, heteroaryl, alkynyl, and amino groups, creating a library of novel derivatives with tailored electronic and steric properties.

Direct C-H Functionalization: Beyond the bromine positions, the benzo[h]quinoline core has several other C-H bonds that could be targeted for functionalization. researchgate.netnih.gov Palladium, rhodium, and iridium catalysts are known to promote regioselective C-H activation of quinoline (B57606) N-oxides, offering a pathway to introduce functional groups at positions that are otherwise difficult to access. acs.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The C2-Br bond, being on an electron-deficient pyridine ring, is more susceptible to nucleophilic aromatic substitution compared to the C6-Br bond. nih.gov This differential reactivity could be exploited for the selective introduction of nucleophiles like alkoxides, thiolates, and amines.

Lithiation and Borylation: Bromine-lithium exchange followed by trapping with various electrophiles or conversion to boronic esters would provide access to a different class of intermediates for further derivatization.

Functionalization MethodTarget Position(s)Potential New GroupsPotential Applications
Suzuki Coupling C2, C6Aryl, HeteroarylOLEDs, Sensors
Buchwald-Hartwig Amination C2, C6Primary/Secondary AminesPharmaceuticals, Hole-transport materials
Sonogashira Coupling C2, C6AlkynylMolecular wires, π-conjugated systems
C-H Arylation C4, C5, C7, etc.ArylFine-tuning electronic properties

Integration into Hybrid Organic-Inorganic Materials

The nitrogen atom in the benzo[h]quinoline core makes it an excellent N-donor ligand for coordinating with metal ions. google.com This property, combined with the potential for functionalization at the bromine positions, makes this compound a promising building block for novel hybrid materials.

Unexplored avenues include:

Metal-Organic Frameworks (MOFs): The bromine atoms can be converted into carboxylic acids or other linking groups via established synthetic transformations. The resulting dicarboxylic acid derivative of benzo[h]quinoline could serve as a novel organic linker for constructing luminescent or porous MOFs with potential applications in gas storage, separation, and catalysis.

Coordination Polymers and Metal Complexes: As a ligand, this compound can be used to synthesize novel coordination complexes with transition metals like iridium, ruthenium, platinum, and copper. nih.gov These complexes could exhibit interesting photophysical properties, making them candidates for phosphorescent emitters in OLEDs, photocatalysts, or chemical sensors. researchgate.net

Functionalized Nanoparticles and Surfaces: The molecule could be functionalized with anchoring groups (e.g., thiols, silanes) to graft it onto the surface of inorganic nanoparticles (e.g., gold, silica, quantum dots). Such hybrid materials could integrate the luminescent or charge-transporting properties of the organic moiety with the unique characteristics of the inorganic core.

Perovskite Solar Cells: Organic molecules are increasingly used as interface layers in perovskite solar cells to improve efficiency and stability. Functionalized derivatives of this compound could be explored as hole-transporting or passivating agents at the perovskite/electrode interface.

Advanced Computational Studies for Predictive Design of Derivatives

Computational chemistry offers powerful tools to predict the properties of novel molecules and guide synthetic efforts. researchgate.net Applying advanced computational methods to this compound and its potential derivatives can accelerate the discovery of materials with desired functionalities.

Future computational work should focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the electronic structure, frontier molecular orbital (HOMO/LUMO) energies, and absorption/emission spectra of designed derivatives. mdpi.comnih.govrsc.org This would allow for the in-silico screening of candidates for applications in organic electronics, predicting their colors, charge-transport capabilities, and photostability.

Molecular Docking and Dynamics: For potential biological applications, such as DNA intercalators or enzyme inhibitors, molecular docking simulations can predict the binding modes and affinities of derivatives with target biomolecules. nih.govnih.gov Molecular dynamics simulations can further elucidate the stability and conformational changes of the ligand-receptor complex over time.

Structure-Property Relationship (QSPR) Modeling: By generating a virtual library of derivatives and calculating their key properties, quantitative structure-property relationship (QSPR) models can be developed. These models can identify the key structural features that govern a desired property (e.g., emission wavelength, electron affinity), providing a roadmap for rational molecular design. semanticscholar.org

Expanding Applications in Emerging Technologies

The unique structural and electronic features of the this compound scaffold suggest its potential utility in a range of emerging technologies. Future research should aim to synthesize and test derivatives in these areas.

Promising technological applications include:

Organic Light-Emitting Diodes (OLEDs): Benzo[h]quinoline is a known component of cyclometalated iridium(III) complexes used as phosphorescent emitters in high-efficiency OLEDs. researchgate.net The dibromo-scaffold provides two distinct sites for introducing charge-transporting groups or for tuning the emission color, potentially leading to novel emitters with improved quantum efficiency and color purity. dergipark.org.trresearchgate.net

Chemical Sensors: Functionalization of the benzo[h]quinoline core with specific recognition moieties could lead to new fluorescent or colorimetric chemosensors. The nitrogen atom and the extended π-system can interact with analytes (e.g., metal ions, protons, or anions), causing a detectable change in the molecule's absorption or emission properties.

Dye-Sensitized Solar Cells (DSSCs): Derivatives featuring anchoring groups (like carboxylic or cyanoacrylic acids) and electron-donating moieties could be evaluated as organic dyes or co-sensitizers in DSSCs. nih.gov

Anticancer Agents: The planar aromatic structure of benzo[h]quinoline is characteristic of DNA intercalating agents. nih.gov Further functionalization with side chains that enhance solubility and cellular uptake could lead to new classes of potential antitumor compounds. nih.gov

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